2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol
Description
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol (CAS 1248184-67-9) is a fluorinated aromatic ethanolamine derivative with the chemical formula C₉H₉F₄NO and a molecular weight of 223.17 g/mol . The compound features a hydroxyl group on the ethanolic chain and an amino group linked to a substituted phenyl ring containing fluorine and trifluoromethyl groups at positions 4 and 3, respectively.
Key physical properties include its availability in high-purity grades (up to 99.999%) through suppliers like American Elements, indicating its use in specialized applications such as drug discovery or materials science .
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8-2-1-6(14-3-4-15)5-7(8)9(11,12)13/h1-2,5,14-15H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPDFMREISJJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the nucleophilic addition of the aniline to the ethylene oxide, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Replacement of fluoro or trifluoromethyl groups with other functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol exhibits significant anticancer properties. Studies have evaluated its efficacy against various cancer cell lines, revealing promising results.
Case Study: Antitumor Efficacy
In a study conducted by the National Cancer Institute (NCI), this compound was tested across multiple cancer cell lines. The results showed a mean growth inhibition (GI) of approximately 15.72 μM, indicating its potential as an antitumor agent. The compound's structure allows it to interact with cellular targets involved in tumor progression, making it a candidate for further development as an anticancer drug .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Its ability to inhibit bacterial growth presents opportunities for applications in treating infections.
Data Table: Antimicrobial Activity
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Synergistic effects noted |
In vitro studies have demonstrated that the compound can effectively inhibit the growth of pathogenic bacteria, including Staphylococcus aureus and Staphylococcus epidermidis. The presence of the trifluoromethyl group may enhance its antimicrobial efficacy by increasing lipophilicity and membrane penetration .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Synthesis Overview
- Starting Materials : Appropriate fluorinated phenyl amines and ethanol derivatives.
- Reaction Conditions : Typically involves refluxing in suitable solvents with catalysts.
- Characterization Techniques :
- NMR spectroscopy for structural confirmation.
- Mass spectrometry for molecular weight determination.
Mechanism of Action
The mechanism by which 2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The aminoethanol moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs.
Table 1: Comparative Overview of Structurally Related Compounds
Functional Group and Substituent Effects
- Amino vs. Thioether Groups: The target compound’s amino group (C-NH) facilitates hydrogen bonding, critical for receptor binding in pharmaceuticals. In contrast, the thioether (C-S-C) in Compound 3 () offers greater chemical stability but reduced polarity, affecting solubility .
- Stereochemistry: The chiral center in (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol () enables enantiomer-specific biological activity, a key consideration in drug efficacy and safety .
Physicochemical Properties
- Volatility and Melting Points : Compound 3 () has a lower melting point (16–17°C) and higher volatility (boiling point 83–85°C at 2 Torr) compared to the target compound, likely due to increased fluorine content and reduced hydrogen bonding .
- Thermal Stability : The thiazole-containing compound () exhibits a higher melting point (107°C), attributed to aromatic stacking and rigid heterocyclic structures .
Biological Activity
2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol, also known by its IUPAC name, exhibits a range of biological activities due to its unique structural features, including the presence of fluoro and trifluoromethyl groups. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C9H9F4NO
- Molecular Weight : 223.17 g/mol
- IUPAC Name : 2-[4-fluoro-3-(trifluoromethyl)anilino]ethanol
- CAS Number : 1248184-67-9
The compound features a phenyl ring substituted with both a fluoro and a trifluoromethyl group, connected to an aminoethanol moiety. This configuration enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The trifluoromethyl group enhances binding affinity to various enzymes through hydrogen bonding and halogen interactions, which is critical for modulating enzyme activities.
- Lipophilicity : The compound's increased lipid solubility facilitates membrane permeability, allowing better access to intracellular targets.
- Biochemical Probes : It has been explored as a biochemical probe in various studies due to its ability to interact with specific molecular targets.
Anti-inflammatory and Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives with trifluoromethyl groups can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The following table summarizes findings related to the compound's biological activities:
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 19.2 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 13.2 | |
| Cholinesterase Inhibition | AChE | 10.4 | |
| Lipoxygenases Inhibition | LOX-15 | 24.3 |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory or anticancer agents.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives on the MCF-7 breast cancer cell line, revealing moderate cytotoxicity associated with increased fluorination levels in the compounds tested.
- Molecular Docking Studies : In silico docking studies demonstrated significant interactions between the compound and target proteins involved in cancer pathways, supporting its potential as an anticancer agent.
Summary of Research Findings
The presence of halogen substituents in the compound significantly influences its biological activity:
- Increased Biological Activity : The trifluoromethyl group contributes to metabolic stability and enhances interaction with protein targets.
- Diverse Applications : Beyond anti-inflammatory and anticancer properties, this compound has potential applications in drug design due to its unique structural characteristics.
Q & A
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR (for fluorinated groups) and ¹H NMR (for aminoethanol protons) to confirm substitution patterns and purity .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and electrospray ionization (ESI) for mass verification and purity assessment (>95%) .
- FT-IR : To identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
What in vitro models are suitable for evaluating its inhibitory effects on deubiquitinating enzymes (DUBs) like USP25/28?
Q. Advanced
- Enzyme activity assays : Recombinant USP25/28 incubated with ubiquitin-AMC (7-amido-4-methylcoumarin) substrate; measure fluorescence (ex: 360 nm, em: 460 nm) to quantify inhibition .
- Cell-based ubiquitination assays : HEK-293T cells transfected with HA-tagged ubiquitin and treated with the compound. Immunoblotting with anti-HA antibodies tracks ubiquitin accumulation .
- Selectivity profiling : Screen against a panel of DUBs (e.g., USP7, UCH-L3) to assess specificity, using protocols similar to AZ1 inhibitor studies .
How can researchers address discrepancies in reported bioactivity across different assay systems?
Q. Advanced
- Assay standardization : Use uniform cell lines (e.g., CHO-K1 for GPCR studies) and control compounds (e.g., PNU-120596 for nAChR assays) to minimize variability .
- Metabolic stability tests : Incubate the compound with liver microsomes (human or murine) and analyze via LC-MS to identify degradation products that may affect activity .
- Kinetic solubility studies : Measure solubility in PBS (pH 7.4) and DMEM to correlate bioavailability with observed in vitro/in vivo effects .
What strategies optimize the compound’s metabolic stability for therapeutic development?
Q. Advanced
- Isotopic labeling : Incorporate deuterium at metabolically labile sites (e.g., ethanolamine C-H bonds) to slow CYP450-mediated oxidation .
- Prodrug design : Modify the hydroxyl group to esters or carbamates, which hydrolyze in vivo to release the active form .
- Metabolite identification : Use high-resolution LC-MS/MS (Q-TOF instruments) to characterize Phase I/II metabolites and guide structural refinements .
How do structural modifications to the aminoethanol moiety affect its pharmacological profile?
Q. Advanced
- SAR studies : Synthesize analogs with methyl, ethyl, or cyclopropyl substitutions on the ethanolamine chain. Test for:
- Receptor binding : SPR (surface plasmon resonance) with immobilized nAChR extracellular domains .
- Thermodynamic solubility : Shake-flask method with HPLC quantification to assess formulation feasibility .
- Crystallography : Co-crystallize analogs with target proteins (e.g., USP28) to visualize hydrogen-bonding interactions with the hydroxyl group .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential acute toxicity (Category 4 for oral/dermal/inhalation) .
- Ventilation : Use fume hoods for synthesis and weighing to avoid inhalation of fine particles .
- Waste disposal : Neutralize reaction byproducts with 10% aqueous NaOH before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
